molecular formula C12H15ClO4S B2667929 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride CAS No. 1016534-67-0

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2667929
CAS No.: 1016534-67-0
M. Wt: 290.76
InChI Key: CVVUPNAYMONYOW-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H15ClO4S and a molecular weight of 290.76 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-Methyl-4-hydroxybenzene-1-sulfonyl chloride with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxolan-2-ylmethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and small molecules, by forming covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-hydroxybenzene-1-sulfonyl chloride
  • 2-Methyl-4-(methoxymethoxy)benzene-1-sulfonyl chloride
  • 2-Methyl-4-(ethoxymethoxy)benzene-1-sulfonyl chloride

Uniqueness

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the oxolan-2-ylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

2-methyl-4-(oxolan-2-ylmethoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVUPNAYMONYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCO2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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